5-(Chloroacetyl)-2-hydroxybenzoic acid
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Description
5-(Chloroacetyl)-2-hydroxybenzoic acid is a compound that contains a chloroacetyl group and a hydroxybenzoic acid group. The chloroacetyl group is a functional group that consists of a chlorine atom bonded to an acetyl group . The hydroxybenzoic acid group is a type of phenolic acid, which is a type of aromatic acid that has a phenol component and a carboxylic acid component.
Synthesis Analysis
The synthesis of compounds similar to 5-(Chloroacetyl)-2-hydroxybenzoic acid often involves the use of chloroacetyl chloride . For example, a method for the synthesis of N-chloroacetanilides and amides uses acid chlorides under metal-free neutral conditions . Another method involves the reaction of chloroacetyl chloride with 2-mercaptobenzimidazole . It’s important to note that these methods may not be directly applicable to the synthesis of 5-(Chloroacetyl)-2-hydroxybenzoic acid, but they provide a starting point for understanding potential synthetic routes.Molecular Structure Analysis
The molecular structure of 5-(Chloroacetyl)-2-hydroxybenzoic acid would be expected to include a benzene ring (from the hydroxybenzoic acid component), a chlorine atom (from the chloroacetyl component), and a carboxylic acid group. Organochlorine compounds, which include at least one covalently bonded atom of chlorine, have a wide structural variety and divergent chemical properties .Chemical Reactions Analysis
The chemical reactions involving compounds similar to 5-(Chloroacetyl)-2-hydroxybenzoic acid often involve the formation of bonds with nitrogen, oxygen, or sulfur atoms . For example, chloroacetic acid, a related compound, is known to react with Thionyl Chloride to form acid chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Chloroacetyl)-2-hydroxybenzoic acid can be inferred from related compounds. For example, organochlorine compounds are typically denser than water due to the higher atomic weight of chlorine versus hydrogen. They also have higher boiling and melting points compared to related hydrocarbons .Safety And Hazards
Future Directions
Recent research has focused on the synthesis of new compounds using green chemistry approaches . For example, the Ullmann reaction, which involves the copper-catalyzed coupling between two aryl halides, has been performed using green methodologies . Additionally, thiazolidine, a five-membered heterocycle system, has been identified as a promising scaffold for the development of new drug candidates .
properties
IUPAC Name |
5-(2-chloroacetyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-4-8(12)5-1-2-7(11)6(3-5)9(13)14/h1-3,11H,4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJQBSLSEDRFGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664369 |
Source
|
Record name | 5-(Chloroacetyl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloroacetyl)-2-hydroxybenzoic acid | |
CAS RN |
119798-65-1 |
Source
|
Record name | 5-(Chloroacetyl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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